Quinestrol

准备方法

合成路线及反应条件

喹雌醇可以通过炔雌醇与环戊醇的醚化反应合成。 反应通常涉及使用酸催化剂来促进醚键的形成 . 该过程需要仔细控制温度和反应时间以确保产物的高收率和纯度。

工业生产方法

在工业环境中,喹雌醇是在大型化学反应器中生产的,反应条件经过优化以实现最大效率。 该过程包括通过重结晶和色谱等技术纯化最终产物,以确保去除任何杂质 .

化学反应分析

反应类型

喹雌醇会发生各种化学反应,包括:

常见试剂和条件

形成的主要产物

氧化: 喹雌醇氧化物

还原: 还原的喹雌醇衍生物

科学研究应用

Quinestrol is a synthetic estrogen with various applications, particularly in fertility control and hormone regulation . Research indicates its potential as a contraceptive and its effects on reproductive hormones .

Scientific Research Applications

Rodent Population Control:

- This compound has been studied for its effectiveness in controlling rodent populations, which can significantly undermine crop yields and food security .

- Studies show this compound as a bisexual sterilizing agent with high oral absorption rates in rodents .

- Experiments on wild Mongolian gerbils demonstrated that levonorgestrel-quinestrol (EP-1) treatment delayed their normal reproductive patterns, suppressed birth rates, reduced population densities, and altered age structures .

Impact on Reproductive Hormones:

- This compound affects the expression and secretion of reproductive hormones .

- It decreases serum and pituitary concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), while increasing serum concentrations of estradiol (E2) and progesterone (P4) .

- This compound downregulates the expression of FSHβ and LHβ mRNA in the pituitary gland, as well as FSH receptor (FSHR) and estrogen receptor (ER) β in the ovary, but upregulates mRNA expression levels of ERα and progesterone receptor (PR) in the pituitary gland and uterus, as well as mRNA for LH receptor (LHR) and PR in the ovary .

Combination Therapies:

- Combining this compound with CYP3A4 inhibitors like clarithromycin can enhance its effectiveness by reducing the dosage required .

- Studies on male mice showed that co-administration of clarithromycin with this compound could mitigate organ enlargement induced by this compound alone and further reduce reproductive organ coefficients, sperm density, and serum LH levels .

- Combining this compound with ketoconazole in male mice significantly reduces sperm density compared to using this compound alone .

Data Tables

The following tables summarize the effects of this compound, alone and in combination with other substances, on various physiological parameters in animal studies:

Table 1: Effects of this compound and Clarithromycin on Organ Coefficients in Male Mice

| Organ Coefficient | CK (Control) | Q1 (this compound) | Q1 + C0.4 (this compound + Clarithromycin 0.4 mg/kg) | Q1 + C2 (this compound + Clarithromycin 2 mg/kg) | Q1 + C10 (this compound + Clarithromycin 10 mg/kg) |

|---|---|---|---|---|---|

| Liver | Baseline | 24.82% increase | 15.77% increase | 19.54% increase | 21.54% increase |

| Spleen | Baseline | 59.85% increase | 85.55% increase | 51.17% increase | 70.08% increase |

| Note: All increases are significant compared to the control group (P < 0.05). |

Table 2: Effects of this compound and Ketoconazole on Sperm Density in Male Mice

| Group | Sperm Density Reduction |

|---|---|

| CK1 (Control) | Baseline |

| Q1 (this compound) | 40.04% |

| Q1 + K0.4 (this compound + Ketoconazole 0.4 mg/kg) | 50.83% |

| Note: Reductions are significant compared to the control group (p < 0.001). |

Case Studies

- Mongolian Gerbil Population Control: A study in Inner Mongolia (2009) examined the contraceptive effect of levonorgestrel-quinestrol (EP-1) on wild Mongolian gerbils. The treatment group showed no juvenile recruitment in the spring, leading to significant differences in juvenile ratios and population densities compared to the control group. The EP-1 treatment effectively suppressed birth rates and reduced gerbil densities .

- Combination of this compound and Clarithromycin in Mice: Research on male mice explored the combined effects of clarithromycin and this compound on reproductive parameters. The combination of 2.0 mg/kg clarithromycin and this compound mitigated organ enlargement caused by this compound alone, reduced reproductive organ coefficients, sperm density, and serum LH levels. This suggests that the combined effect involves both direct hormonal modulation and alterations in metabolic pathways .

Authoritative Insights

- This compound is identified as a synthetic estrogen with prolonged activity, making it a potential contraceptive .

- The oral absorption rate of this compound is very high, approaching 100%, but its oral bioavailability is approximately 38–48% due to first-pass metabolism in the liver .

- Inhibiting CYP3A4 activity can reduce this compound dosage and enhance its effectiveness .

- Further studies are needed to evaluate long-term impacts and species-specific variations in drug metabolism and reproductive effects .

作用机制

喹雌醇通过扩散进入靶细胞并与雌激素受体相互作用而发挥作用。结合受体后,该复合物进入细胞核并调节基因转录,从而导致信使 RNA 的形成。 这种 mRNA 与核糖体相互作用以产生介导喹雌醇对靶细胞影响的特定蛋白质 . 喹雌醇增加性激素结合球蛋白、甲状腺结合球蛋白和其他血清蛋白的合成,同时抑制垂体前叶分泌的促卵泡激素 .

相似化合物的比较

类似化合物

炔雌醇: 喹雌醇的活性代谢物,用于各种激素疗法.

左炔诺孕酮: 另一种用于避孕产品的合成激素.

雌二醇: 一种天然雌激素,具有相似的生物学效应.

喹雌醇的独特性

喹雌醇的独特性在于其与炔雌醇相比具有延长的活性以及增强的效力。 它能够储存在脂肪组织中并逐渐释放,使其对长期激素治疗和避孕应用有效 .

生物活性

Quinestrol, a synthetic estrogen and cyclopentyl ester of estradiol, has garnered attention for its diverse biological activities, particularly in reproductive health and fertility control. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on reproductive hormones, and potential applications in fertility management.

This compound exhibits its biological effects primarily through interaction with estrogen receptors (ERs), influencing various physiological processes. Studies have demonstrated that this compound can modulate the expression and secretion of reproductive hormones, thus affecting fertility.

- Estrogen Receptor Binding : this compound binds to both ERα and ERβ, leading to differential regulation of target genes involved in reproductive functions. Research indicates that this compound downregulates follicle-stimulating hormone (FSH) and luteinizing hormone (LH) while upregulating estradiol and progesterone levels in treated subjects .

- CYP450 Enzyme Interaction : this compound also affects cytochrome P450 enzymes, particularly CYP3A4, which is involved in drug metabolism. Administration of this compound has been shown to increase CYP3A4 levels in the liver, indicating a potential for altered drug interactions when used concurrently with other medications .

Fertility Control Studies

This compound has been investigated as a contraceptive agent in various animal models, demonstrating significant effects on fertility rates:

- Mongolian Gerbils : In studies involving Mongolian gerbils, this compound treatment resulted in a marked suppression of pregnancy rates. Control groups exhibited an 85.7% pregnancy rate, while this compound-treated groups showed no pregnancies . This effect highlights this compound's potential as a fertility control agent.

- Body Weight Changes : this compound administration has also been associated with significant reductions in body weight among treated voles, suggesting metabolic alterations due to hormonal changes .

Hormonal Profile Alterations

The impact of this compound on reproductive hormones is both time- and dose-dependent:

| Hormone | Effect of this compound |

|---|---|

| FSH | Decreased |

| LH | Decreased |

| Estradiol | Increased |

| Progesterone | Increased |

This hormonal modulation is crucial for understanding how this compound can be utilized effectively in contraceptive strategies.

Case Studies and Research Findings

- Reproductive Inhibition : A study found that after 30 days of this compound treatment, all embryos in the control group developed normally while those from treated females were resorbed . This underscores the compound's effectiveness in inhibiting reproductive success.

- Combination Therapies : Research exploring the combination of this compound with ketoconazole indicated enhanced effects on sperm density reduction compared to this compound alone. This suggests potential synergistic effects when combined with other pharmacological agents .

- Long-Term Effects : Longitudinal studies have shown that repeated administration of this compound leads to persistent alterations in reproductive hormone levels and can significantly affect the reproductive cycles over extended periods .

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying Quinestrol’s mechanism of action in sterol regulation?

Methodological Answer: Use in vitro cell-based assays (e.g., human prostate cancer cell lines) to monitor SREBP2 nuclear translocation via immunofluorescence or Western blotting. Molecular docking simulations can predict this compound’s interaction with cholesterol-binding proteins like SREBP2, as demonstrated in studies where this compound mimicked 25-hydroxycholesterol’s binding behavior . Include negative controls (untreated cells) and positive controls (cells treated with known SREBP2 inhibitors like Abiraterone).

Q. How can researchers optimize dosage parameters for this compound in contraception studies?

Methodological Answer: Conduct dose-response experiments in rodent models (e.g., plateau pikas) to determine the minimal effective dose (MED) and lethal dose (LD50). In population control studies, a contraception rate of 0.78 was achieved with a single dose of this compound, while ε (environmental carrying capacity coefficient) was empirically set to 0.24 for dynamic modeling . Validate dosage using hormone level assays (e.g., ELISA for estrogen receptors) and histological analysis of reproductive tissues.

Q. What statistical methods are suitable for analyzing this compound’s efficacy in population control studies?

Methodological Answer: Apply differential equation models (e.g., Lotka-Volterra equations with contraception and removal rate parameters p and q) to simulate population dynamics. For field data, use non-linear regression to fit parameters like a, b, c, and d from time-series population counts . Sensitivity analysis can resolve contradictions in symmetrical vs. asymmetrical effects of p and q on equilibrium behavior.

Advanced Research Questions

Q. How can conflicting data on this compound’s off-target effects in non-target species be resolved?

Methodological Answer: Perform comparative metabolomic profiling across species (e.g., pikas vs. rodents) to identify species-specific sterol pathways. Use RNA sequencing to detect differential expression of SREBP2-regulated genes. Ecological risk assessments should incorporate long-term field monitoring (≥5 years) and meta-analyses of existing studies to distinguish between transient and persistent effects .

Q. What experimental designs address the dual role of this compound as a contraceptive and potential oncologic agent?

Methodological Answer: Design dual-arm studies:

- Arm 1: Evaluate contraceptive efficacy via fertility indices (e.g., litter size reduction in rodents).

- Arm 2: Assess anti-cancer activity in xenograft models (e.g., prostate tumors) by measuring apoptosis markers (e.g., caspase-3 activation) and tumor volume regression . Use factorial ANOVA to test interactions between contraceptive and oncologic outcomes.

Q. How can researchers model the ecological trade-offs of this compound-based population control?

Methodological Answer: Integrate agent-based modeling (ABM) with GIS data to simulate spatial-temporal spread of this compound in ecosystems. Parameters should include soil half-life, bioaccumulation rates, and non-target species exposure thresholds. Validate models with field data from regions like the Qinghai-Tibet Plateau, where plateau pika populations were monitored post-intervention .

Q. Data Contradiction Analysis

Q. Why do some studies report symmetrical effects of contraception (p) and removal (q) rates on population equilibrium, while others observe asymmetrical dynamics?

Methodological Answer: Asymmetry arises from time-lagged responses in population recovery post-contraception. To reconcile findings, re-analyze data using time-dependent models (e.g., delayed differential equations) and conduct controlled experiments with staggered intervention timelines. Sensitivity analysis of parameters like ε (environmental carrying capacity) can reveal threshold values where symmetry breaks down .

Q. Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s multi-target effects?

Methodological Answer: Apply the PICO framework (Population: target species; Intervention: this compound dosage; Comparison: alternative contraceptives; Outcome: population decline) for ecological studies. For molecular research, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions like this compound’s structural mimicry of cholesterol derivatives .

属性

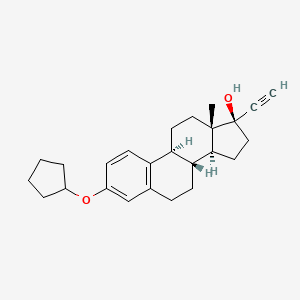

IUPAC Name |

(8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZUUYSISTUNDW-VAFBSOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046553 | |

| Record name | Quinestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.57e-03 g/L | |

| Record name | Quinestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Estrogens diffuse into their target cells and interact with a protein receptor (the estrogen receptor). Estrogen interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH). | |

| Record name | Quinestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152-43-2 | |

| Record name | Quinestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinestrol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR0N7XD5GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.5 °C | |

| Record name | Quinestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。